

UV-Vis spectrophotometry for TBC monitoring ASTM D4590

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Compound of Interest		
Compound Name:	Butylcatechol	
Cat. No.:	B8746635	Get Quote

Clarification on ASTM D4590

It is important to clarify that ASTM D4590 is the "Standard Test Method for Colorimetric Determination of p-tert-**Butylcatechol** In Styrene Monomer or AMS (α-Methylstyrene) by Spectrophotometry".[1][2][3][4] In this context, TBC refers to p-tert-**Butylcatechol**, an inhibitor used to prevent the polymerization of styrene, not "Total Bacterial Count".[5][6] Therefore, ASTM D4590 is not the correct standard for monitoring microbial populations.

This document provides detailed application notes and protocols for the monitoring of Total Bacterial Count (TBC) using UV-Vis spectrophotometry based on general scientific principles, as this appears to be the user's core interest.

Application Note: UV-Vis Spectrophotometry for Total Bacterial Count (TBC) Monitoring

Introduction

UV-Vis spectrophotometry is a rapid and non-destructive method for estimating the Total Bacterial Count (TBC) in liquid samples. The principle behind this technique is the measurement of light scattering caused by microorganisms suspended in a solution. When a beam of light is passed through a sample containing bacteria, the cells scatter the light, and the amount of scattered light is proportional to the concentration of bacteria. This is measured as absorbance or optical density (OD) at a specific wavelength, typically 600 nm (OD600), where



interference from cellular components is minimized. While this method is fast and convenient, it is an indirect measurement of bacterial concentration and it is recommended to correlate the OD readings with a direct counting method, such as plate counts, to establish a calibration curve for specific microorganisms and conditions.[7][8]

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in microbiology, fermentation, cell culture, and quality control who require a rapid method for estimating bacterial concentrations.

Experimental Protocols

- 1. Preparation of Media and Reagents
- Growth Medium: Prepare the appropriate sterile liquid growth medium for the bacterium of interest (e.g., Luria-Bertani broth for E. coli).
- Blank Solution: Use the sterile growth medium as the blank for spectrophotometer calibration.
- Saline Solution (Optional): 0.85% sterile saline solution for sample dilutions.
- 2. Instrument Setup and Calibration
- Spectrophotometer: Use a UV-Vis spectrophotometer capable of measuring absorbance at 600 nm.
- Warm-up: Allow the spectrophotometer to warm up for at least 15-20 minutes to ensure a stable light source.
- Wavelength Selection: Set the wavelength to 600 nm.
- Blanking: Fill a cuvette with the sterile growth medium (blank), place it in the spectrophotometer, and zero the absorbance reading.
- 3. Sample Preparation and Measurement



- Sample Collection: Aseptically collect a representative sample of the bacterial culture.
- Dilution (if necessary): If the bacterial culture is dense, dilute it with sterile growth medium or saline solution to bring the absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0).
- Measurement: Transfer the sample (or diluted sample) to a clean cuvette and place it in the spectrophotometer. Record the absorbance reading at 600 nm.
- 4. Generation of a Standard Curve (Correlation of OD600 with Colony Forming Units CFU)
- Serial Dilutions: Prepare a series of 10-fold serial dilutions of the bacterial culture in sterile saline solution.
- Plate Counting: Plate a known volume (e.g., 100 μL) of each dilution onto appropriate agar plates. Incubate the plates under suitable conditions (e.g., 37°C for 18-24 hours).
- OD600 Measurement: For each dilution, also measure the OD600 using the spectrophotometer.
- CFU Calculation: After incubation, count the number of colonies on the plates that have between 30 and 300 colonies. Calculate the CFU/mL for the original culture.
- Plotting the Standard Curve: Plot the OD600 values (Y-axis) against the corresponding CFU/mL values (X-axis). This will generate a standard curve that can be used to estimate CFU/mL from future OD600 measurements for the same bacterial strain and growth conditions.

Data Presentation

Table 1: Hypothetical OD600 Readings for a Bacterial Growth Curve



Time (hours)	OD600
0	0.052
2	0.115
4	0.258
6	0.543
8	1.120
10	1.895

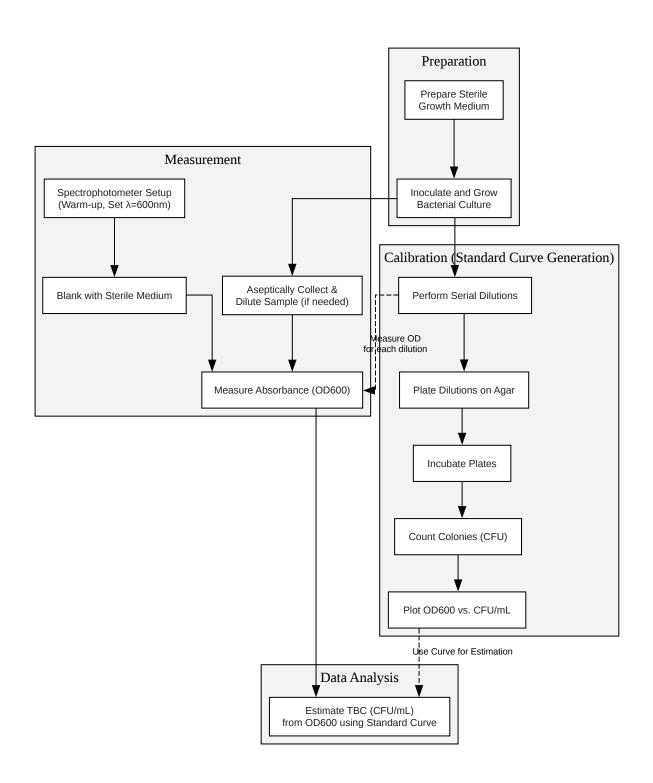
Table 2: Hypothetical Data for Standard Curve Generation

Dilution Factor	OD600	Colonies on Plate	CFU/mL
10-1	0.985	TNTC	-
10-2	0.492	TNTC	-
10-3	0.245	210	2.1 x 10 ⁶
10-4	0.121	105	1.05 x 10 ⁶
10 ⁻⁵	0.060	52	5.2 x 10 ⁵
10-6	0.030	25	2.5 x 10 ⁵

*TNTC: Too Numerous To Count

Mandatory Visualization





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Caption: Workflow for TBC monitoring using UV-Vis spectrophotometry.



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